molecular formula C17H13ClN2O3S B12639037 3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B12639037
M. Wt: 360.8 g/mol
InChI Key: IHLVGYHKCOYSKP-UHFFFAOYSA-N
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Description

3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound that features a unique combination of functional groups, including an alkyne, alcohol, and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. One common approach is the coupling of 3-butyn-1-ol with a chlorinated pyrrolo[2,3-b]pyridine derivative under specific conditions. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-butynal or 3-butynoic acid, while reduction of the alkyne group can produce 3-butene-1-ol or 1-butanol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolo[2,3-b]pyridine moiety is particularly significant in medicinal chemistry .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are investigated as potential inhibitors of specific enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique functional groups allow for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyrrolo[2,3-b]pyridine moiety is known to interact with specific protein targets, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
  • 3-Butyn-1-ol
  • 4-Hydroxy-1-butyne
  • 3-Butynyl alcohol

Uniqueness

The uniqueness of 3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- lies in its combination of functional groups and the presence of the pyrrolo[2,3-b]pyridine moiety. This structure provides a versatile platform for chemical modifications and the development of compounds with diverse biological activities.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol

InChI

InChI=1S/C17H13ClN2O3S/c18-16-9-10-19-17-15(16)12-13(6-4-5-11-21)20(17)24(22,23)14-7-2-1-3-8-14/h1-3,7-10,12,21H,5,11H2

InChI Key

IHLVGYHKCOYSKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C#CCCO

Origin of Product

United States

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